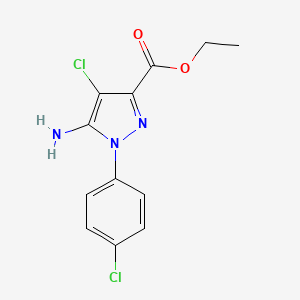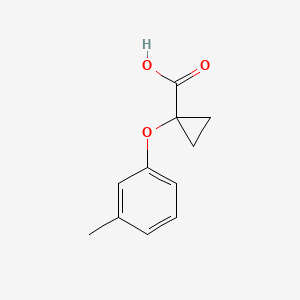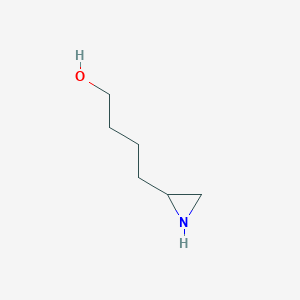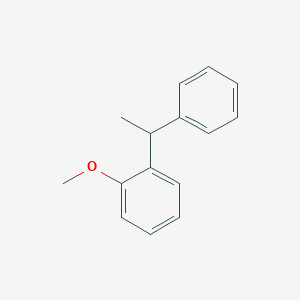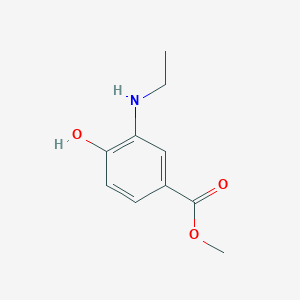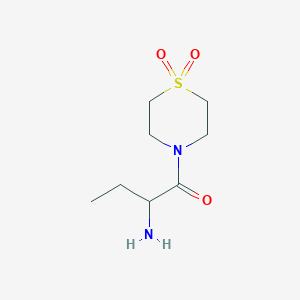
Methyl 2-chloro-3-fluoro-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-3-fluoro-6-methyl-, methyl ester is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-chloro-3-fluoro-6-methyl-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to obtain a high-purity compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine substituents. These reactions can be facilitated by reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of 2-chloro-3-fluoro-6-methylbenzoic acid.
Reduction: Formation of 2-chloro-3-fluoro-6-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique substituents make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of benzoic acid are often studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound and its derivatives may be explored for their potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-chloro-3-fluoro-6-methyl-, methyl ester depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the reactivity and selectivity of the compound. These substituents can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
- Benzoic acid, 2-chloro-, methyl ester
- Benzoic acid, 3-fluoro-, methyl ester
- Benzoic acid, 6-methyl-, methyl ester
Uniqueness: Benzoic acid, 2-chloro-3-fluoro-6-methyl-, methyl ester is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and fluorine atoms, along with a methyl group, imparts distinct chemical properties, such as altered reactivity and stability, compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
1804404-11-2 |
|---|---|
Fórmula molecular |
C9H8ClFO2 |
Peso molecular |
202.61 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,1-2H3 |
Clave InChI |
KUHBIIQOIUDYKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
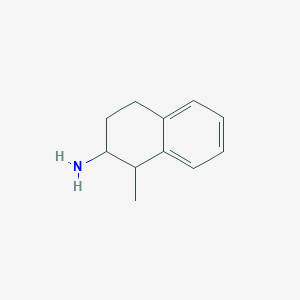
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)

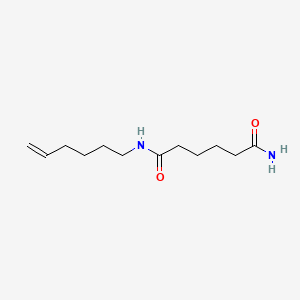
![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)
